

# In-Depth Technical Guide to the Physicochemical Characteristics of Sodium Metaborate Hydrates

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## Compound of Interest

Compound Name: Sodium Metaborate Octahydrate

Cat. No.: B1612987

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of sodium metaborate hydrates. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on these compounds. The guide summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes the relationships between the different hydrate forms.

## Physicochemical Properties

Sodium metaborate ( $\text{NaBO}_2$ ) can exist in an anhydrous form as well as several hydrated states, most commonly as the dihydrate ( $\text{NaBO}_2 \cdot 2\text{H}_2\text{O}$ ), tetrahydrate ( $\text{NaBO}_2 \cdot 4\text{H}_2\text{O}$ ), and octahydrate ( $\text{NaBO}_2 \cdot 8\text{H}_2\text{O}$ ). These hydrates exhibit distinct physical and chemical properties, which are crucial for their application and handling.

## Molecular and Crystal Properties

The fundamental molecular and crystal properties of the common sodium metaborate hydrates are summarized in the table below. The crystal structure of these hydrates plays a significant role in their stability and dehydration behavior.

Property	Sodium Metaborate Dihydrate	Sodium Metaborate Tetrahydrate	Sodium Metaborate Octahydrate
Molecular Formula	NaBO <sub>2</sub> ·2H <sub>2</sub> O	NaBO <sub>2</sub> ·4H <sub>2</sub> O	NaBO <sub>2</sub> ·8H <sub>2</sub> O
Molecular Weight (g/mol)	101.83[1]	137.86[2]	209.92[3]
Crystal System	Triclinic[2]	Trigonal	Not specified
**Density (g/cm <sup>3</sup> ) **	1.905[2]	1.74[2]	Not specified

## Thermal and Solubility Properties

The thermal stability and solubility of sodium metaborate hydrates are critical parameters for their use in various applications. The transition between different hydrate forms is primarily dependent on temperature.

Property	Sodium Metaborate Dihydrate	Sodium Metaborate Tetrahydrate	Sodium Metaborate Octahydrate
Melting Point (°C)	90-95[4]	53.5[4]	53.5[5]
Solubility in Water (g/100 mL at 25°C)	28.2	22.0	Not specified
pH of 1% solution	~11.1	~11.0	Not specified

## Experimental Protocols

Accurate characterization of sodium metaborate hydrates relies on standardized experimental procedures. This section details the methodologies for key analytical techniques.

## Synthesis of Sodium Metaborate Hydrates

Sodium metaborate hydrates can be synthesized through the reaction of borax with sodium hydroxide. The specific hydrate formed is dependent on the reaction temperature.

Classical Method:

- A mixture of kernite mineral, water, and sodium hydroxide is prepared.
- The mixture is heated to 80°C in a water bath.
- The solution is mechanically stirred for 2 hours to ensure homogenous mixing.
- After the reaction, the solution is allowed to cool to 25°C, leading to the formation of a white solid.
- The resulting solid is then dried at 40°C.[6]

#### Ultrasonic-Assisted Method:

- A mixture of kernite, water, and sodium hydroxide is prepared.
- The mixture is irradiated with an ultrasonic wave (35 kHz) for two hours.
- During the reaction, samples of the solution are periodically taken to monitor the formation of the desired hydrate.
- Upon completion, the solution is cooled to 25°C, resulting in the precipitation of a white solid.
- The solid product is subsequently dried at 40°C.[6]

## X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and identify the specific hydrate form of sodium metaborate.

- A finely ground powder of the sodium metaborate hydrate sample is prepared.
- The sample is mounted on a sample holder of an X-ray diffractometer.
- The sample is irradiated with a monochromatic X-ray beam (e.g., Cu K $\alpha$  radiation).
- The diffraction pattern is recorded over a specific  $2\theta$  range, typically from 10° to 80°.
- The resulting diffraction pattern, with its characteristic peaks, is compared to standard diffraction patterns from databases (e.g., Powder Diffraction File - PDF) to identify the

crystalline phase. For instance, the pattern for  $\text{NaB(OH)}_4 \cdot 2\text{H}_2\text{O}$  is identified by PDF card number 01-076-0756.[6]

## Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Thermal analysis is used to study the thermal stability and dehydration process of the hydrates.

- A small, accurately weighed sample (typically 5-10 mg) of the sodium metaborate hydrate is placed in an inert crucible (e.g., alumina or platinum).
- The crucible is placed in the TGA/DSC instrument.
- The sample is heated at a constant rate (e.g.,  $10^\circ\text{C}/\text{min}$ ) under a controlled atmosphere (e.g., nitrogen or air).
- The weight loss of the sample (TGA) and the heat flow to or from the sample (DSC) are recorded as a function of temperature.
- The resulting curves provide information on the temperatures at which water molecules are lost and the associated energy changes. For example, the thermal decomposition of the sample synthesized by the classical method shows a multi-stage process corresponding to the removal of adsorbed and chemically bound water.[6]

## Fourier-Transform Infrared Spectroscopy (FTIR)

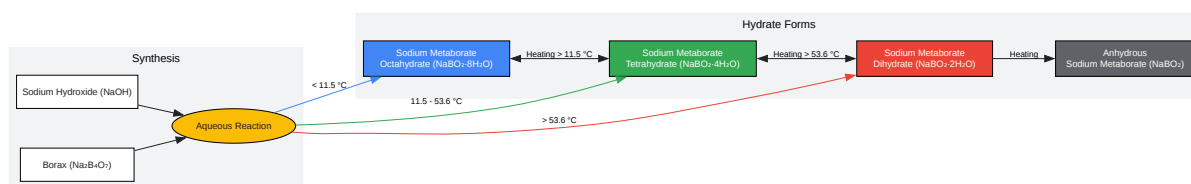
FTIR spectroscopy is utilized to identify the functional groups present in the sodium metaborate hydrates and to confirm the presence of water of hydration.

- A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, for the Attenuated Total Reflectance (ATR) method, a small amount of the sample is placed directly onto the ATR crystal.
- The sample is placed in the FTIR spectrometer.

- An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- The resulting spectrum, showing absorption bands characteristic of B-O and O-H vibrations, is analyzed to confirm the structure of the hydrate.[5]

## Logical Relationships and Pathways

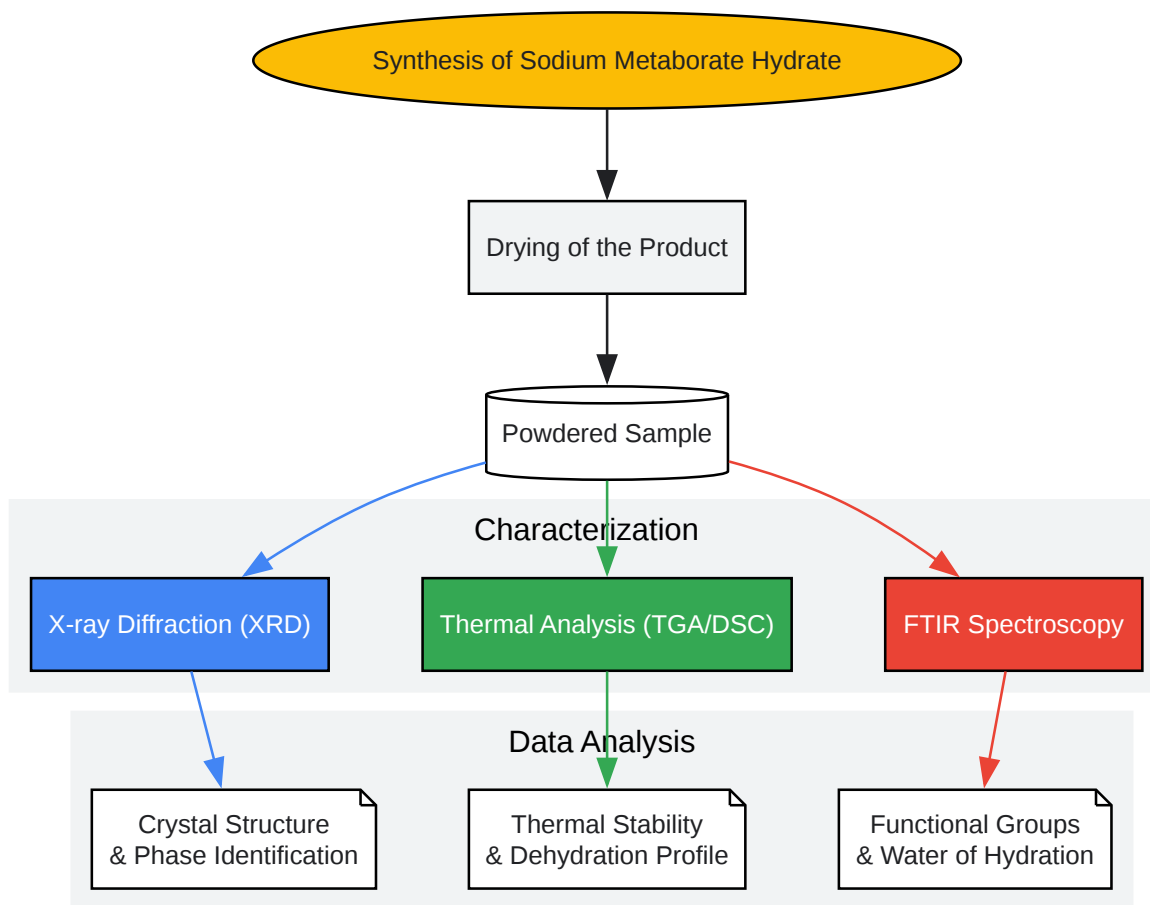
The interconversion and synthesis of sodium metaborate hydrates can be represented as logical pathways, providing a clear understanding of their relationships.



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Caption: Synthesis and interconversion pathways of sodium metaborate hydrates.

The following diagram illustrates a typical experimental workflow for the characterization of a synthesized sodium metaborate hydrate sample.



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Caption: Experimental workflow for the characterization of sodium metaborate hydrates.

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